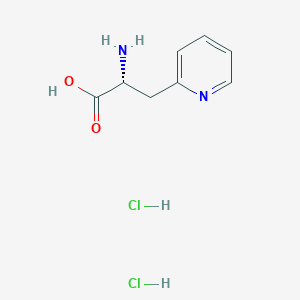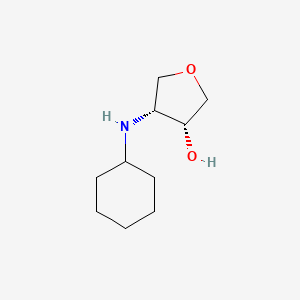
Chlororuthenium;toluene;triphenylphosphane
Overview
Description
Chlororuthenium;toluene;triphenylphosphane is a complex organometallic compound with the molecular formula HRuCl · 3(P(C6H5)3) ·C6H5CH3. It is known for its use as a precursor to produce highly reactive ruthenium-containing metathesis and hydrogenation catalysts . This compound is characterized by its yellow crystalline appearance and is sensitive to air and moisture .
Preparation Methods
The synthesis of Chlororuthenium;toluene;triphenylphosphane typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from toluene .
Chemical Reactions Analysis
Chlororuthenium;toluene;triphenylphosphane undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds.
Metathesis: It is used in olefin metathesis reactions, which involve the exchange of alkylidene groups between alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. Common reagents used in these reactions include hydrogen gas for hydrogenation and various alkenes for metathesis
Scientific Research Applications
Chlororuthenium;toluene;triphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and metathesis reactions.
Biology: The compound is studied for its potential use in biological systems, including its interactions with biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Mechanism of Action
The mechanism by which Chlororuthenium;toluene;triphenylphosphane exerts its effects involves the coordination of the ruthenium center with various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of hydrogen atoms in hydrogenation reactions and the exchange of alkylidene groups in metathesis reactions .
Comparison with Similar Compounds
Chlororuthenium;toluene;triphenylphosphane is unique due to its specific combination of ligands and its ability to act as a versatile catalyst. Similar compounds include:
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Used in hydrogenation and C-C bond-forming reactions.
Dichloro(p-cymene)ruthenium(II) dimer: Another ruthenium-based catalyst used in various organic reactions.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Known for its use in carbonylation reactions.
These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
chlororuthenium;toluene;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.C7H8.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h3*1-15H;2-6H,1H3;1H;/q;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUZOYBNLLPAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H53ClP3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746158 | |
| Record name | chlororuthenium;toluene;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217661-36-4 | |
| Record name | chlororuthenium;toluene;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217661-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)





![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)


![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)




